molecular formula C13H8BrF4NOS B4183706 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4183706
M. Wt: 382.17 g/mol
InChI Key: PGUYEXXTIFHRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide, also known as BTF, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTF is a member of the thiophene class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes that are involved in cell growth and proliferation. This compound has been shown to have a selective effect on cancer cells, sparing healthy cells from its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide in scientific research is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it is effective at low concentrations and has a low risk of toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is in the development of new cancer therapies based on this compound and related compounds. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF4NOS/c1-2-6-3-5(4-21-6)13(20)19-12-10(17)8(15)7(14)9(16)11(12)18/h3-4H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYEXXTIFHRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.